

1H NMR characterization of 3,5-Dimethyladamantane-1-carboxylic acid

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Compound of Interest

Compound Name: 3,5-Dimethyladamantane-1-carboxylic acid

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An In-Depth Guide to the Spectroscopic Characterization of 3,5-Dimethyladamantane-1-carboxylic Acid: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. **3,5-Dimethyladamantane-1-carboxylic acid**, a derivative of adamantane, belongs to a class of compounds known for their rigid, cage-like structure, which imparts unique physicochemical properties relevant in medicinal chemistry and materials science.^[1] This guide provides an in-depth analysis of the characterization of this specific molecule, focusing on ¹H NMR spectroscopy as the primary tool for structural elucidation. Furthermore, it presents a comparative overview of complementary analytical techniques, offering a holistic strategy for comprehensive characterization.

Primary Characterization: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the preeminent technique for determining the precise arrangement of hydrogen atoms within a molecule. For a complex, three-dimensional structure like **3,5-dimethyladamantane-1-carboxylic acid**, ¹H NMR provides invaluable information on chemical environments, proton connectivity, and stereochemistry.

Predicted ¹H NMR Spectral Analysis

While an experimental spectrum for this exact compound is not publicly available, a detailed prediction can be made based on established chemical shift principles and data from analogous adamantane derivatives.^{[2][3][4]} The molecule possesses several distinct proton environments due to its rigid bicyclic structure.

Expected Chemical Shifts (in CDCl_3):

- Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10.0-12.0 ppm. This significant deshielding is characteristic of acidic protons.
- Adamantane Cage Protons (CH, CH_2): The adamantane cage protons will appear as a series of complex, overlapping multiplets in the upfield region, generally between 1.5 and 2.5 ppm.^[5] The rigidity of the cage structure often leads to complex splitting patterns. Protons closer to the electron-withdrawing carboxylic acid group will be shifted further downfield.^[6]
- Methyl Protons (- CH_3): The two methyl groups at the 3 and 5 positions are chemically equivalent due to the molecule's symmetry. They are expected to produce a sharp singlet at approximately 0.9-1.2 ppm.

The integration of these signals should correspond to a ratio of 1H (-COOH), 12H (cage protons), and 6H (- CH_3 protons).

Molecular Structure and Predicted ^1H NMR Assignments

Caption: Predicted ^1H NMR assignments for **3,5-Dimethyladamantane-1-carboxylic acid**.

Standard Protocol for ^1H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3,5-dimethyladamantane-1-carboxylic acid** in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.
- Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are averaged to achieve a good signal-to-noise ratio.

- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals to determine the relative proton ratios.

A Comparative Guide to Complementary Analytical Techniques

While ^1H NMR is powerful, a comprehensive characterization relies on the synergy of multiple analytical methods. Each technique provides a unique piece of the structural puzzle.

Technique	Information Provided	Strengths	Limitations
^1H NMR	Proton framework, chemical environments, connectivity	High resolution, quantitative, non-destructive	Complex spectra for cage-like structures, requires soluble sample
^{13}C NMR	Carbon skeleton, number of unique carbons	Simplifies complex molecules, identifies symmetry	Lower sensitivity than ^1H NMR, longer acquisition times
Mass Spectrometry (MS)	Molecular weight, elemental formula, fragmentation	High sensitivity, provides exact mass (HRMS)	Isomers are often indistinguishable, fragmentation can be complex
FTIR Spectroscopy	Presence of functional groups	Fast, requires minimal sample, good for initial screening	Provides limited structural framework information, not quantitative
HPLC	Purity assessment, quantification	Excellent for purity determination, quantifiable	Provides no structural information on its own

^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy provides direct information about the carbon backbone of the molecule.

Predicted ^{13}C NMR Analysis:

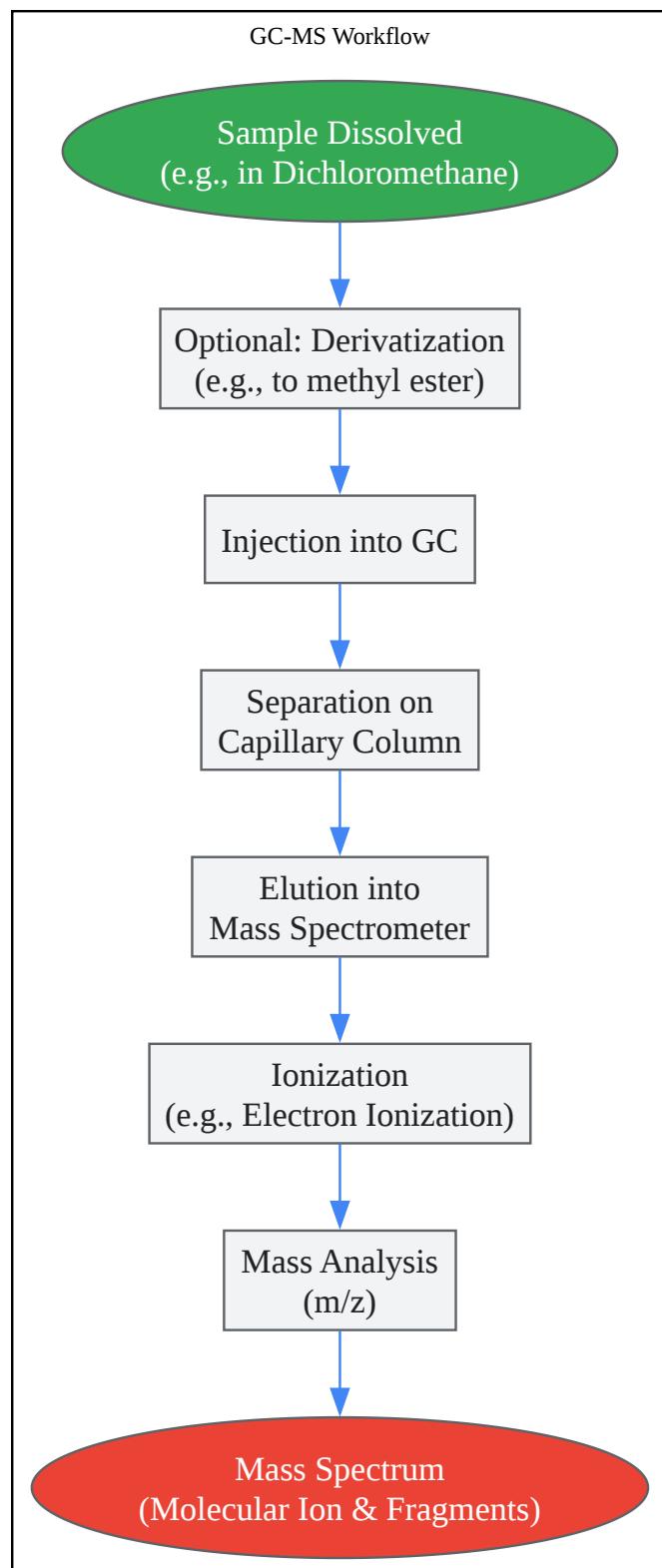
- Carbonyl Carbon (-COOH): The carboxylic acid carbon is highly deshielded, expected around 175-185 ppm.[7]
- Quaternary Carbons (C1, C3, C5): The bridgehead carbons bearing the substituents will have distinct chemical shifts. C1 (attached to -COOH) will be downfield, while C3 and C5 (attached to -CH₃) will be in a different region.
- Adamantane Cage Carbons (CH, CH₂): These will appear in the aliphatic region, typically between 25-50 ppm.[2] The number of distinct signals will confirm the molecule's symmetry.
- Methyl Carbons (-CH₃): A single signal for the two equivalent methyl groups is expected in the upfield region, around 20-30 ppm.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental formula. For **3,5-dimethyladamantane-1-carboxylic acid** (C₁₃H₂₀O₂), the expected molecular weight is approximately 208.30 g/mol .[8] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Experimental Workflow: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound, though derivatization to a more volatile ester might be necessary for optimal results.[9]



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Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10][11]

Expected FTIR Absorptions:

- O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
- C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm^{-1} , typically in the 2850-2960 cm^{-1} range, corresponding to the C-H bonds of the adamantane cage and methyl groups.[10]
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm^{-1} .[12] This is one of the most diagnostic peaks in the spectrum.
- C-O Stretch: A peak in the 1210-1320 cm^{-1} region.

High-Performance Liquid Chromatography (HPLC)

While NMR, MS, and FTIR are used for structural elucidation, HPLC is the workhorse for assessing the purity of the synthesized compound.[13] A reversed-phase HPLC method can separate the target molecule from starting materials, byproducts, or degradation products.

Standard Protocol for RP-HPLC Purity Assessment:

- Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
- Column: Use a C18 analytical column.
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
- Analysis: Inject a small volume (e.g., 10 μL) and monitor the elution profile using a UV detector, typically at a low wavelength ($\sim 210 \text{ nm}$) where the carboxylic acid group absorbs.

- Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Conclusion: A Synergistic Approach

The structural characterization of **3,5-dimethyladamantane-1-carboxylic acid** requires a multi-technique approach. ^1H NMR provides the foundational data on the proton framework, which, when combined with the carbon skeleton map from ^{13}C NMR, allows for a near-complete structural assignment. Mass spectrometry unequivocally confirms the molecular weight and elemental formula, while FTIR provides rapid verification of key functional groups. Finally, HPLC ensures the purity of the sample being analyzed, a critical and often overlooked aspect of characterization. By integrating the data from these complementary methods, researchers can achieve an unambiguous and robust characterization that meets the high standards of scientific and pharmaceutical research.

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